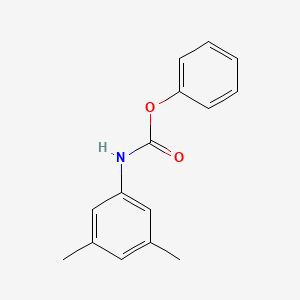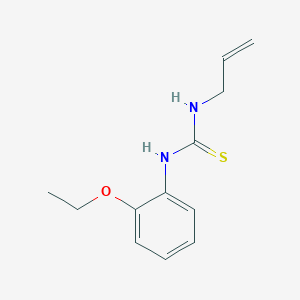
2,7-diiodo-9H-fluoren-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Diiodo-9H-fluoren-9-ol is an organic compound with the molecular formula C13H8I2O It is a derivative of fluorene, where two iodine atoms are substituted at the 2 and 7 positions, and a hydroxyl group is attached at the 9 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-diiodo-9H-fluoren-9-ol typically involves the iodination of fluorene derivatives. One common method is the direct iodination of 9H-fluoren-9-ol using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform at elevated temperatures to ensure complete iodination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Diiodo-9H-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 2,7-diiodo-9H-fluoren-9-one.
Reduction: The iodine atoms can be reduced to form less iodinated derivatives.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 2,7-Diiodo-9H-fluoren-9-one.
Reduction: this compound derivatives with fewer iodine atoms.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,7-Diiodo-9H-fluoren-9-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2,7-diiodo-9H-fluoren-9-ol depends on its specific application. In biological systems, it may interact with cellular components, leading to various biochemical effects. The iodine atoms and hydroxyl group play crucial roles in its reactivity and interactions with molecular targets. The exact pathways and molecular targets can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diiodo-9H-fluoren-9-one: Similar structure but with a ketone group instead of a hydroxyl group.
2,7-Dibromo-9H-fluoren-9-ol: Similar structure but with bromine atoms instead of iodine.
9H-Fluoren-9-ol: Lacks the iodine atoms, making it less reactive in certain chemical reactions.
Uniqueness
2,7-Diiodo-9H-fluoren-9-ol is unique due to the presence of two iodine atoms, which significantly enhance its reactivity and potential applications. The iodine atoms increase the compound’s molecular weight and influence its electronic properties, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
39155-69-6 |
|---|---|
Molekularformel |
C13H8I2O |
Molekulargewicht |
434.01 g/mol |
IUPAC-Name |
2,7-diiodo-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H8I2O/c14-7-1-3-9-10-4-2-8(15)6-12(10)13(16)11(9)5-7/h1-6,13,16H |
InChI-Schlüssel |
ABZISBKAAVQYFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1I)C(C3=C2C=CC(=C3)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


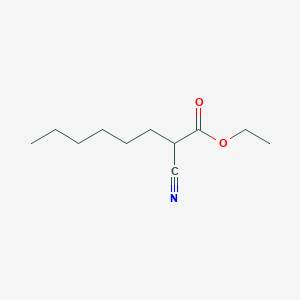
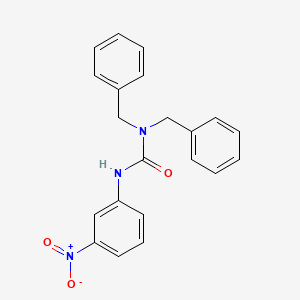

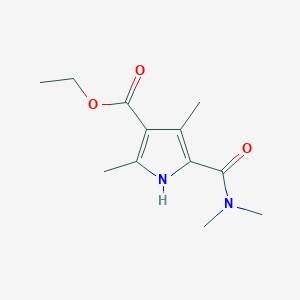
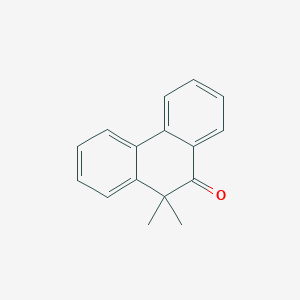


![n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11949604.png)
![2-Chloro-3-[(3,4-dichlorophenyl)amino]naphthalene-1,4-dione](/img/structure/B11949608.png)
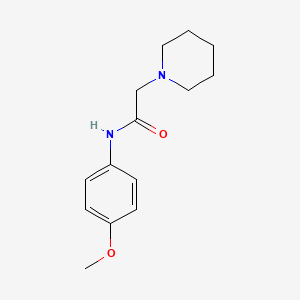
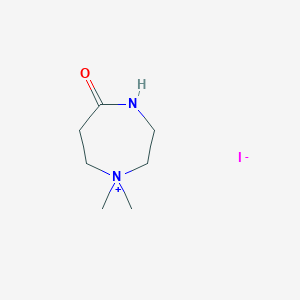
![Benzyl 3-phenyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]propanoate](/img/structure/B11949644.png)
